![molecular formula C22H16F3N3O2 B2490025 3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902960-76-3](/img/structure/B2490025.png)
3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a family of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
- A study by Furrer et al. (1994) described the synthesis of related compounds, providing insights into methods that could be applied to the synthesis of this specific compound (Furrer, Wágner, & Fehlhaber, 1994).
Molecular Structure Analysis
- Moser, Bertolasi, and Vaughan (2005) analyzed a similar compound, focusing on its crystal structure, which may offer insights into the molecular structure of the compound (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
- The study by Tang et al. (2015) on the synthesis of a related compound and its biological activity provides information that might be relevant for understanding the chemical reactions and properties of this compound (Tang et al., 2015).
Physical Properties Analysis
- Martiskainen et al. (2007) investigated the mass spectra of similar compounds, which can be useful to infer the physical properties of the compound (Martiskainen et al., 2007).
Chemical Properties Analysis
- Research by Gasparyan et al. (2016) on the synthesis of pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine derivatives provides insights into the chemical properties of this class of compounds (Gasparyan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research has demonstrated innovative synthetic methodologies to construct pyrimidine derivatives, including structures related to the compound of interest. For instance, techniques have been developed for the simple synthesis of functionalized 1H-pyrimidines, highlighting the versatility of pyrimidine cores in chemical synthesis (B. Altural et al., 1989). Additionally, studies on the conversion of specific esters to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones reveal the therapeutic potential of these compounds (H. Furrer et al., 1994).
Crystallography and Molecular Structure
Crystallographic studies have provided insight into the molecular structure of pyrimidine derivatives, offering a foundation for understanding their chemical behavior and potential interactions. For example, research on trifluoromethyl-substituted compounds has elucidated their crystal structures, contributing to the knowledge base of pyrimidine chemistry and its applications in drug design (Bin Li et al., 2005).
Biological Activities
Pyrimidine derivatives, including those related to the compound , have been evaluated for various biological activities. Studies have explored their antibacterial and antifungal properties, indicating the potential for these compounds in developing new antimicrobial agents (A. Aksinenko et al., 2016). This research highlights the importance of pyrimidine derivatives in pharmaceutical chemistry, offering pathways to novel treatments.
Wirkmechanismus
Mode of Action
The trifluoromethyl group in the compound may play a crucial role in these interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown and require further investigation .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its bioavailability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is possible that the compound could have a range of effects depending on the specific targets it interacts with .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” is not available in the resources I have .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-9-4-8-16(12-17)14-27-19-18(10-5-11-26-19)20(29)28(21(27)30)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19,26H,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXWOHTMSULEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

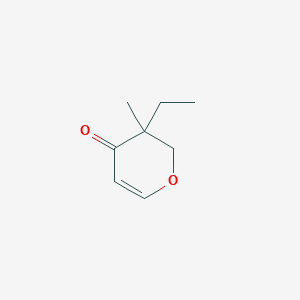
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)
![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)
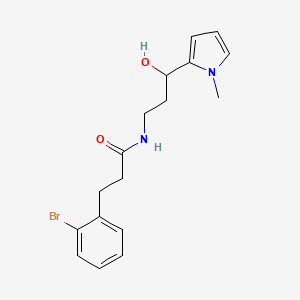
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
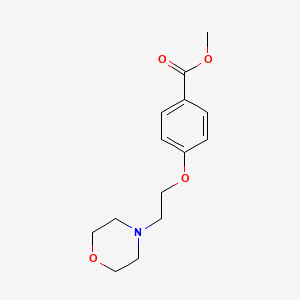
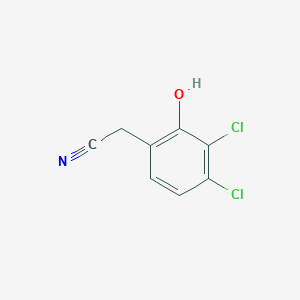
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
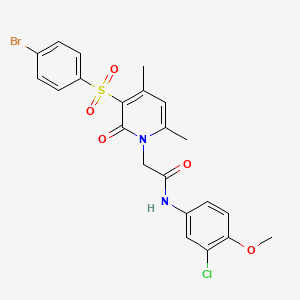
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)